molecular formula C17H15N3O B250234 N-benzyl-4-(1H-pyrazol-1-yl)benzamide

N-benzyl-4-(1H-pyrazol-1-yl)benzamide

Numéro de catalogue: B250234
Poids moléculaire: 277.32 g/mol
Clé InChI: JRDSDBKEXYKFGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-benzyl-4-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted at the para position with a pyrazole ring and an N-benzyl group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to enhance binding affinity in drug-receptor interactions, while the benzyl group may influence lipophilicity and membrane permeability .

Propriétés

Formule moléculaire

C17H15N3O

Poids moléculaire

277.32 g/mol

Nom IUPAC

N-benzyl-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C17H15N3O/c21-17(18-13-14-5-2-1-3-6-14)15-7-9-16(10-8-15)20-12-4-11-19-20/h1-12H,13H2,(H,18,21)

Clé InChI

JRDSDBKEXYKFGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=N3

SMILES canonique

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that N-benzyl-4-(1H-pyrazol-1-yl)benzamide exhibits significant anticancer properties. It has been shown to modulate autophagy and inhibit mTORC1 (mechanistic target of rapamycin complex 1), which plays a crucial role in cell proliferation and survival. The compound disrupts autophagic flux, suggesting potential applications in cancer therapy by targeting specific pathways involved in tumor growth and resistance to treatment .

Key Findings:

  • Inhibition of mTORC1: Studies demonstrate that N-benzyl-4-(1H-pyrazol-1-yl)benzamide effectively binds to mTORC1, leading to decreased activity and altered cellular metabolism.
  • Autophagy Modulation: The compound has been identified as an autophagy modulator, potentially representing a new class of anticancer agents with unique mechanisms of action .

Molecular Docking Studies

Molecular docking simulations have been employed to understand how N-benzyl-4-(1H-pyrazol-1-yl)benzamide interacts with biological targets. These studies provide insights into its binding affinities and modes of action against various cancer cell lines, enhancing the understanding of its therapeutic potential.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies have highlighted the importance of specific structural features in determining the biological activity of N-benzyl-4-(1H-pyrazol-1-yl)benzamide derivatives. Variations in substituents can lead to changes in potency and selectivity against cancer cell lines .

Comparative Analysis with Related Compounds

Compound Name Structure Notable Activity
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesSimilar pyrazole structureAntiproliferative activity
N-(phenylpyrazol-4-yl)benzamidesVariation in substituents on the pyrazole ringPotential neuroprotective effects
N-(benzoylpyrazol-3-yl)benzamidesPyrazole linked to different acyl groupsInhibitory activity against Mycobacterium tuberculosis

Case Study 1: Anticancer Efficacy

A study focusing on MIA PaCa-2 pancreatic cancer cells demonstrated that compounds derived from N-benzyl-4-(1H-pyrazol-1-yl)benzamide showed submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity while increasing basal autophagy levels, indicating their potential as effective anticancer agents .

Case Study 2: Autophagy Inhibition

In vitro experiments revealed that N-benzyl-4-(1H-pyrazol-1-yl)benzamide disrupted autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, leading to the accumulation of LC3-II, a marker for autophagy . This finding supports its role as an autophagy inhibitor with therapeutic implications for cancer treatment.

Comparaison Avec Des Composés Similaires

N-Benzyl-4-((heteroaryl)methyl)benzamides (BHMBs)

Structural Differences :

  • N-benzyl-4-(1H-pyrazol-1-yl)benzamide substitutes the benzamide’s para position with a pyrazole ring directly attached via a nitrogen atom.
  • BHMBs feature a methylene linker between the benzamide and heteroaryl groups (e.g., thiophene, imidazole) .

Pharmacological and Pharmacokinetic Properties :

  • BHMBs were optimized for anti-tubercular activity by targeting 2-trans enoyl-acyl carrier protein reductases in Mycobacterium tuberculosis. Pharmacophore modeling identified 90 BHMB analogs with >80% inhibition efficacy. Key improvements included: Cell membrane permeability: Enhanced by heteroaryl substituents (e.g., thiophene). Oral absorption: Predicted human oral absorption >90% due to balanced lipophilicity (logP 2.1–3.5) .

Table 1 : Comparison of Key Features

Feature N-benzyl-4-(1H-pyrazol-1-yl)benzamide BHMBs (e.g., thiophene analog)
Core Structure Benzamide + pyrazole (direct bond) Benzamide + heteroaryl (methylene linker)
logP Not reported 2.1–3.5
Target Activity Hypothetical (pyrazole-mediated) Anti-tubercular
Permeability Unknown High (Caco-2 Papp >10 × 10⁻⁶ cm/s)

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Structural Differences :

  • This compound () incorporates a benzimidazole and a chloro-methyl-phenyl-substituted pyrazole linked via a vinyl group to the benzamide.

4-(5-Substituted-1H-benzimidazol-2-yl)-benzoic Acid Hydrazides

Structural Differences :

  • These derivatives () replace the benzamide’s N-benzyl group with a hydrazide functionality and incorporate benzimidazole at the para position.

Physicochemical Properties :

  • Hydrazides exhibit higher polarity (logP <2) compared to N-benzyl-4-(1H-pyrazol-1-yl)benzamide, reducing membrane permeability but improving aqueous solubility (>5 mg/mL) .

Key Research Implications

  • Pyrazole vs. Heteroaryl Substituents : Pyrazole’s nitrogen-rich structure may favor interactions with metal ions or polar residues in enzymatic pockets, whereas bulkier heteroaryls (e.g., benzimidazole) improve antibacterial activity .
  • Linker Flexibility : A methylene spacer (as in BHMBs) enhances conformational adaptability, whereas direct bonding (as in the target compound) may limit binding to rigid targets.

Q & A

Q. Table 1: Example Reaction Conditions from Similar Compounds

CompoundYield (%)Purification MethodReference
N-Phenyl-2-(1H-pyrazol-1-yl)benzamide63%Column chromatography (n-hexane/CH2_2Cl2_2)
N-(4-Bromophenyl) variant57%Column chromatography

How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Answer:
Conflicts in 1^1H-NMR or 13^13C-NMR data can arise from dynamic effects, impurities, or crystallographic packing. Methodological solutions include:

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in pyrazole-benzamide analogs .
  • Variable-temperature NMR to identify rotational barriers or conformational exchange .

What analytical techniques are essential for confirming the structure of N-benzyl-4-(1H-pyrazol-1-yl)benzamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to assign aromatic protons and amide linkages .
  • Mass Spectrometry (MS): High-resolution MS (HR-MS) to verify molecular formula .
  • Infrared Spectroscopy (IR): Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and pyrazole C-N vibrations .

What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

  • Catalyst selection: Transition-metal catalysts (e.g., Ru or Co) for C–H activation in pyrazole functionalization .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling .
  • Temperature control: Maintaining 60–80°C during coupling steps minimizes side reactions .

What in vitro assays are used to evaluate its antiproliferative effects?

Answer:

  • Cell viability assays: MTT or CellTiter-Glo in cancer cell lines (e.g., MIA PaCa-2) .
  • Autophagy modulation: LC3-II puncta accumulation assays under nutrient-starved conditions .
  • mTORC1 activity: Western blotting for phosphorylated S6K or 4E-BP1 substrates .

How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Answer:

  • Benzyl group substitutions: Introducing electron-withdrawing groups (e.g., -CF3_3) improves metabolic stability .
  • Pyrazole ring modifications: Methyl or trifluoromethyl groups at the 3,5-positions enhance target affinity .
  • In vitro screening: Test analogs in dose-response assays (IC50_{50} determination) to prioritize candidates .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationEffect on ActivityReference
3,5-Dimethylpyrazole↑ Antiproliferative potency
4-Trifluoromethylbenzamide↑ Metabolic stability

How does this compound interact with biological targets like mTORC1?

Answer:
N-Benzyl-4-(1H-pyrazol-1-yl)benzamide analogs inhibit mTORC1 by disrupting its kinase activity, leading to:

  • Autophagy induction: Increased LC3-II levels and autophagosome formation .
  • Proliferation arrest: Blockade of mTORC1-dependent protein synthesis in cancer cells .
  • Mechanistic validation: Co-crystallization studies or cellular thermal shift assays (CETSA) can confirm target engagement .

How can solubility challenges in pharmacokinetic studies be addressed?

Answer:

  • Formulation strategies: Use of co-solvents (e.g., PEG-400) or nanoemulsions .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Physicochemical profiling: Measure logP and pKa to guide salt formation or crystal engineering .

What computational methods support the design of derivatives with improved properties?

Answer:

  • Molecular docking: Predict binding modes to mTORC1 or related targets using AutoDock Vina .
  • QSAR modeling: Relate structural descriptors (e.g., topological polar surface area) to bioavailability .
  • MD simulations: Assess stability of ligand-target complexes over nanosecond timescales .

How can contradictory biological data across studies be reconciled?

Answer:

  • Assay standardization: Control for cell line genetic drift, serum concentration, and passage number .
  • Orthogonal validation: Confirm autophagy modulation via both LC3-II Western blotting and fluorescence microscopy .
  • Meta-analysis: Pool data from independent labs to identify consensus mechanisms .

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